N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C12H10N4OS2 and its molecular weight is 290.36. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds related to N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)thiophene-2-carboxamide have shown significant antimicrobial and antifungal activities. These activities were evaluated against a range of bacterial and fungal strains, demonstrating the potential of such compounds in developing new antimicrobial agents (Babu, Pitchumani, & Ramesh, 2013).
Anticancer Activity
Thiophene-2-carboxaldehyde derivatives, closely related to the compound of interest, have been synthesized and evaluated for their anticancer activity. These compounds exhibit less toxicity and possess notable binding characteristics to carrier proteins like Human Serum Albumin (HSA), indicating their potential in cancer therapy (Shareef et al., 2016).
Materials Science Applications
In the field of materials science, novel thiophene derivatives have been explored for their photostabilizing effects on poly(vinyl chloride) (PVC), showcasing their utility in enhancing the material's resistance to photodegradation. This research opens new avenues for using thiophene derivatives in materials science to improve the durability of polymers against environmental factors (Balakit et al., 2015).
Sensor Development
Triazole-based fluorescent probes derived from thiophene have been developed for detecting metal ions like Zn2+. These probes demonstrate high selectivity and sensitivity, suggesting their application in bioimaging and environmental monitoring (Iniya et al., 2014).
Future Directions
Mechanism of Action
Target of Action
Compounds containing a thiophene nucleus have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It’s worth noting that thiophene derivatives have been synthesized and shown to exhibit excellent fungicidal activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological or physiological function it is influencing.
Biochemical Pathways
Given the wide range of therapeutic properties of thiophene nucleus containing compounds, it can be inferred that multiple biochemical pathways could be influenced .
Result of Action
It’s worth noting that certain thiophene derivatives have shown excellent fungicidal activities . The specific effects would depend on the biological or physiological function the compound is influencing.
Properties
IUPAC Name |
N-[(1-thiophen-2-yltriazol-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c17-12(10-3-1-5-18-10)13-7-9-8-16(15-14-9)11-4-2-6-19-11/h1-6,8H,7H2,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHQRRJDEDZQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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